molecular formula C20H12O4 B3876021 (3Z)-3-[(7-hydroxynaphthalen-1-yl)methylidene]chromene-2,4-dione

(3Z)-3-[(7-hydroxynaphthalen-1-yl)methylidene]chromene-2,4-dione

Cat. No.: B3876021
M. Wt: 316.3 g/mol
InChI Key: PIZOQVFXAFVKNL-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-3-[(7-hydroxynaphthalen-1-yl)methylidene]chromene-2,4-dione is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(7-hydroxynaphthalen-1-yl)methylidene]chromene-2,4-dione typically involves the condensation of 7-hydroxynaphthaldehyde with chromene-2,4-dione under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(7-hydroxynaphthalen-1-yl)methylidene]chromene-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl groups in the chromene core can be reduced to alcohols.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Oxidation of the hydroxyl group can yield 7-naphthaldehyde or 7-naphthoic acid.

    Reduction: Reduction of the carbonyl groups can produce the corresponding diols.

    Substitution: Substitution reactions can result in the formation of various ethers or esters, depending on the reagents used.

Scientific Research Applications

(3Z)-3-[(7-hydroxynaphthalen-1-yl)methylidene]chromene-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for anti-inflammatory and anticancer agents.

    Industry: The compound can be used in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of (3Z)-3-[(7-hydroxynaphthalen-1-yl)methylidene]chromene-2,4-dione involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the chromene core can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-3-[(4-hydroxyphenyl)methylidene]chromene-2,4-dione
  • (3Z)-3-[(2-hydroxyphenyl)methylidene]chromene-2,4-dione
  • (3Z)-3-[(6-hydroxyquinolin-1-yl)methylidene]chromene-2,4-dione

Uniqueness

Compared to similar compounds, (3Z)-3-[(7-hydroxynaphthalen-1-yl)methylidene]chromene-2,4-dione is unique due to the presence of the hydroxynaphthyl group, which enhances its ability to participate in π-π interactions and hydrogen bonding. This structural feature contributes to its distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

(3Z)-3-[(7-hydroxynaphthalen-1-yl)methylidene]chromene-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O4/c21-14-9-8-12-4-3-5-13(16(12)11-14)10-17-19(22)15-6-1-2-7-18(15)24-20(17)23/h1-11,21H/b17-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZOQVFXAFVKNL-YVLHZVERSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC=CC4=C3C=C(C=C4)O)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)/C(=C/C3=CC=CC4=C3C=C(C=C4)O)/C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3Z)-3-[(7-hydroxynaphthalen-1-yl)methylidene]chromene-2,4-dione
Reactant of Route 2
Reactant of Route 2
(3Z)-3-[(7-hydroxynaphthalen-1-yl)methylidene]chromene-2,4-dione
Reactant of Route 3
(3Z)-3-[(7-hydroxynaphthalen-1-yl)methylidene]chromene-2,4-dione
Reactant of Route 4
Reactant of Route 4
(3Z)-3-[(7-hydroxynaphthalen-1-yl)methylidene]chromene-2,4-dione
Reactant of Route 5
Reactant of Route 5
(3Z)-3-[(7-hydroxynaphthalen-1-yl)methylidene]chromene-2,4-dione
Reactant of Route 6
Reactant of Route 6
(3Z)-3-[(7-hydroxynaphthalen-1-yl)methylidene]chromene-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.